![molecular formula C14H14O4 B2925582 3-[5-(4-Methoxy-phenyl)-furan-2-yl]-propionic acid CAS No. 24098-77-9](/img/structure/B2925582.png)
3-[5-(4-Methoxy-phenyl)-furan-2-yl]-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[5-(4-Methoxy-phenyl)-furan-2-yl]-propionic acid” is an organic compound that contains a furan ring, a methoxyphenyl group, and a propionic acid group. The presence of these functional groups suggests that this compound might exhibit interesting chemical and physical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through methods like Suzuki-Miyaura coupling, which is a popular method for forming carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The furan ring, a five-membered aromatic ring with an oxygen atom, would likely play a significant role in the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the furan ring is aromatic and can participate in electrophilic aromatic substitution reactions. The methoxy group might be involved in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure and the nature of its functional groups. For instance, the presence of a carboxylic acid group (propionic acid) would likely make this compound acidic .Wissenschaftliche Forschungsanwendungen
Furan Derivatives from Mangrove-Derived Endophytic Fungus
A study on new furan derivatives from a mangrove-derived endophytic fungus, Coriolopsis sp. J5, highlighted the isolation of unique furan compounds with potential biological activities. These findings suggest a rich chemical diversity and potential utility in pharmaceutical and biotechnological applications (Liang-Liang Chen et al., 2017).
Phloretic Acid and Polybenzoxazine
Research on phloretic acid, a phenolic compound, explored its use as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This indicates the potential of furan-based compounds in developing sustainable materials with specific properties for various applications (Acerina Trejo-Machin et al., 2017).
Enzyme-catalyzed Oxidation for Polymer Production
The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) presents a significant step toward the production of biobased polymers. This process demonstrates the conversion of furan derivatives into valuable chemicals for the synthesis of sustainable materials (W. Dijkman et al., 2014).
Furan Carboxylic Acids from Nicotiana tabacum
Two new furan-2-carboxylic acids were identified from the roots of Nicotiana tabacum, showcasing the biological activity and potential therapeutic applications of furan derivatives. These compounds exhibited anti-tobacco mosaic virus activity and cytotoxicity against certain tumor cell lines, underscoring their potential in pharmaceutical development (Yu-Ping Wu et al., 2018).
Biocatalytic Production of Furan Carboxylic Acids
A study on the biocatalytic production of furan carboxylic acids using cofactor-engineered Escherichia coli cells highlights an efficient method for converting aromatic aldehydes into furan carboxylic acids. This approach demonstrates the potential of biocatalysis in the sustainable production of valuable chemicals from furan derivatives (Xue-ying Zhang et al., 2020).
Zukünftige Richtungen
The study and application of organic compounds with complex structures like “3-[5-(4-Methoxy-phenyl)-furan-2-yl]-propionic acid” is a vibrant field of research. Future directions could include the synthesis of similar compounds, investigation of their properties, and exploration of their potential applications in areas like medicine or materials science .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . SM coupling reactions involve the use of organoboron reagents, which are generally environmentally benign and readily prepared .
Mode of Action
In the context of sm coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm coupling reactions, the process leads to the formation of new carbon-carbon bonds . This can potentially affect various biochemical pathways, depending on the specific reactants and products involved.
Result of Action
The ability of similar compounds to participate in sm coupling reactions suggests that they can contribute to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of new organic compounds with various biological activities.
Action Environment
The action environment can significantly influence the efficacy and stability of “3-[5-(4-Methoxy-phenyl)-furan-2-yl]-propionic acid”. Factors such as temperature, pH, and the presence of other chemical species can affect the rate and outcome of reactions involving this compound. In the context of SM coupling reactions, the process is known for its mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
3-[5-(4-methoxyphenyl)furan-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-17-11-4-2-10(3-5-11)13-8-6-12(18-13)7-9-14(15)16/h2-6,8H,7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWNOAWLDSIWEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Methoxy-phenyl)-furan-2-yl]-propionic acid | |
CAS RN |
24098-77-9 |
Source


|
| Record name | 3-[5-(4-methoxyphenyl)furan-2-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

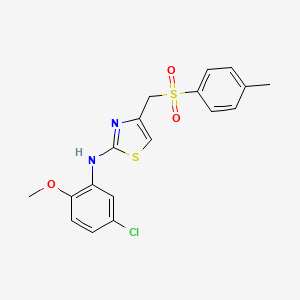


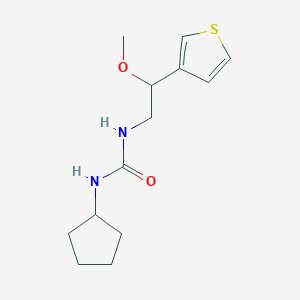
![2-{[3-(4-Bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2925506.png)
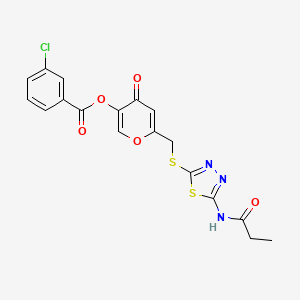
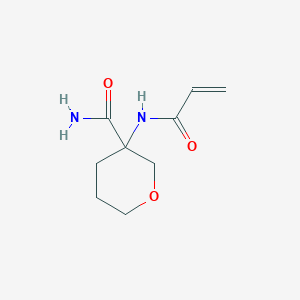
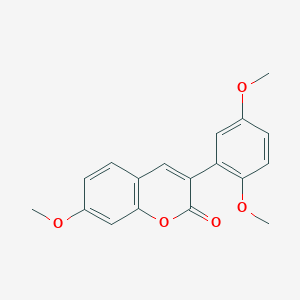
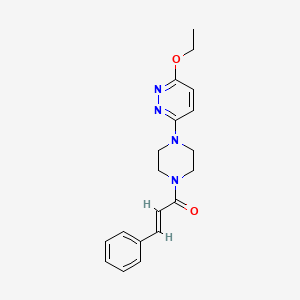
![2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]propanamide](/img/structure/B2925514.png)

![4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzamide](/img/structure/B2925517.png)
![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2925518.png)
